N-(2,4-difluorobenzyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
This compound features a pyridine core substituted at the 5-position with a 3-methyl-1,2,4-oxadiazole ring. A thioether linkage connects the pyridine to an acetamide group, which is further substituted with a 2,4-difluorobenzyl moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the difluorobenzyl group contributes to lipophilicity and target binding . The compound’s design aligns with strategies to optimize pharmacokinetic properties in drug discovery, particularly for antimicrobial or kinase-targeting agents .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2S/c1-10-22-17(25-23-10)12-3-5-16(21-8-12)26-9-15(24)20-7-11-2-4-13(18)6-14(11)19/h2-6,8H,7,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCCBCYEZJJNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorobenzyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C21H21F2N3O5. It features a difluorobenzyl group and a thioacetamide linkage with a pyridine and oxadiazole moiety, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 433.41 g/mol |
| Boiling Point | Not available |
| H-bond Acceptors | 7 |
| H-bond Donors | 1 |
| Lipophilicity (LogP) | High |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, thioacetamide derivatives have shown activity against Gram-negative bacteria by targeting cysteine synthase A (CysK), an enzyme critical for bacterial survival. The mechanism involves the formation of a false substrate that inhibits bacterial growth .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications in the thioacetamide and aryl groups significantly influence antibacterial potency. Substitutions at specific positions on the aromatic ring can enhance activity against resistant strains of bacteria. For instance, introducing electron-withdrawing groups generally improves antibacterial efficacy .
Study on Thioacetamide Derivatives
A study published in Molecules explored the SAR of thioacetamide-triazole compounds against E. coli K12. The results showed that certain modifications led to improved minimum inhibitory concentration (MIC) values, demonstrating the importance of structural variations in enhancing biological activity .
BChE Inhibition Studies
Another investigation focused on the inhibition of butyrylcholinesterase (BChE), where various substituted thioacetamides were tested. Some compounds exhibited significant inhibition with IC50 values comparable to standard drugs. This suggests potential applications in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Key Structural Features and Analogues
The table below compares the target compound with structurally related molecules:
Key Observations
Core Heterocycles :
- The target compound’s pyridine core distinguishes it from cephalosporin (16e) or pyrazole (28) analogues. Pyridine-based structures often exhibit improved solubility compared to bulkier bicyclic systems .
- Replacement of 1,2,4-oxadiazole with 1,2,4-triazole (e.g., ) reduces metabolic stability but may enhance hydrogen-bonding interactions .
Substituent Effects :
- Halogenation : The 2,4-difluorobenzyl group in the target compound offers a balance between lipophilicity and electronic effects, contrasting with 3,4-dichlorophenyl (16e) or trifluoromethyl (28) groups, which prioritize electron-withdrawing properties .
- Thioether Linkage : Present in all listed compounds, this group enhances conformational flexibility and resistance to enzymatic cleavage compared to ethers .
Compounds like 45/50 () highlight the therapeutic versatility of this structural class in oncology and virology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
